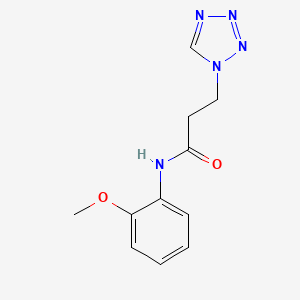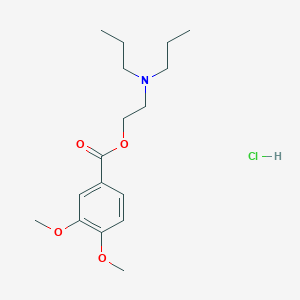
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTP is a tetrazole-based compound that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been shown to possess several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide also exerts analgesic effects by inhibiting the production of prostaglandins, which are involved in the perception of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is its relatively low solubility in water, which can affect its bioavailability and limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide. One potential area of investigation is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide, which can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide and its potential therapeutic applications in various areas of research.
In conclusion, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide is a tetrazole-based compound that has shown promising results in preclinical studies for its potential therapeutic applications. Its selective inhibition of COX-2 and anti-inflammatory properties make it a promising candidate for further research in the treatment of various diseases.
Méthodes De Synthèse
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide can be synthesized through a variety of methods, including the reaction of 2-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 3-aminopropionitrile. Another method involves the reaction of 2-methoxybenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with 3-aminopropionitrile in the presence of triethylamine.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has been studied extensively for its potential therapeutic applications in several areas of research. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-5-3-2-4-9(10)13-11(17)6-7-16-8-12-14-15-16/h2-5,8H,6-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFFBXFNUODGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,12-dioxatetracyclo[7.2.1.1~3,6~.0~2,7~]tridec-4-en-8-one](/img/structure/B6041371.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041382.png)
![N-methyl-1-phenyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6041383.png)
![4-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6041402.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![2-amino-4-(2,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)
![3-[4-(dimethylamino)phenyl]-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B6041421.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)
![isobutyl [2-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B6041442.png)
![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)

![3-(4-chlorophenyl)-2-ethyl-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041450.png)